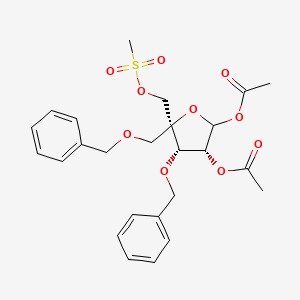

1,2-Di-O-acetyl-3-O-benzyl-4-C-(phenylmethoxy)methyl-L-Lyxofuranose 5-methanesulfonate

Description

Molecular Architecture and Stereochemical Configuration

The compound 1,2-di-O-acetyl-3-O-benzyl-4-C-(phenylmethoxy)methyl-L-lyxofuranose 5-methanesulfonate features a highly modified pentofuranose scaffold derived from L-lyxose. Its core structure consists of a five-membered furanose ring in the β-L configuration, distinguished by stereochemical inversions at C2, C3, and C4 relative to native D-ribose. The stereochemistry is critical to its reactivity, with the L-configuration introducing distinct spatial constraints compared to more common D-sugar derivatives.

Furanose Ring Conformation

The furanose ring adopts a $$ ^3T_2 $$ twist conformation, stabilized by intramolecular hydrogen bonding between the C2 acetyl oxygen and the C5 methanesulfonate group. This conformation positions substituents in axial and equatorial orientations that influence nucleophilic substitution kinetics.

Table 1: Stereochemical Assignments

| Carbon Position | Configuration | Substituent |

|---|---|---|

| C1 | α | Acetyl |

| C2 | β | Acetyl |

| C3 | α | Benzyl |

| C4 | R | PMBM* |

| C5 | S | Mesylate |

*PMBM: (Phenylmethoxy)methyl

The C4-(phenylmethoxy)methyl branch introduces a quaternary center, creating steric hindrance that directs reactivity toward the C5 mesylate group. X-ray crystallography of analogous compounds confirms this spatial arrangement, with torsional angles of 112° between C4 and the PMBM group.

Properties

Molecular Formula |

C25H30O10S |

|---|---|

Molecular Weight |

522.6 g/mol |

IUPAC Name |

[(3R,4S,5S)-2-acetyloxy-5-(methylsulfonyloxymethyl)-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate |

InChI |

InChI=1S/C25H30O10S/c1-18(26)33-22-23(31-15-21-12-8-5-9-13-21)25(17-32-36(3,28)29,35-24(22)34-19(2)27)16-30-14-20-10-6-4-7-11-20/h4-13,22-24H,14-17H2,1-3H3/t22-,23+,24?,25+/m1/s1 |

InChI Key |

DZNOYTCPAYPNAK-JJZURMAISA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]([C@](OC1OC(=O)C)(COCC2=CC=CC=C2)COS(=O)(=O)C)OCC3=CC=CC=C3 |

Canonical SMILES |

CC(=O)OC1C(C(OC1OC(=O)C)(COCC2=CC=CC=C2)COS(=O)(=O)C)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Starting Material and Initial Protection

The synthesis typically begins with L-lyxofuranose or a suitably protected L-lyxofuranose derivative. The primary hydroxyl groups at positions 1 and 2 are selectively acetylated to form the di-O-acetyl moiety. This step is usually performed using acetic anhydride in the presence of a base such as pyridine or a catalytic amount of DMAP (4-dimethylaminopyridine) to ensure regioselective acetylation.

Benzylation of the 3-OH Group

The hydroxyl group at position 3 is protected as a benzyl ether. This is commonly achieved by treating the intermediate diacetate with benzyl bromide or benzyl chloride under basic conditions (e.g., sodium hydride or potassium carbonate in DMF or THF). The benzyl group serves as a stable protecting group that can be removed later by hydrogenolysis if needed.

Introduction of the 4-C-(Phenylmethoxy)methyl Group

The 4-C position is functionalized with a phenylmethoxy methyl substituent. This step involves the formation of a carbon–carbon bond at the 4-position of the sugar ring, which is a key synthetic challenge. The phenylmethoxy methyl group can be introduced via nucleophilic substitution or addition reactions using appropriate phenylmethoxy methyl reagents, often under Lewis acid catalysis to promote regio- and stereoselectivity.

Formation of the 5-Methanesulfonate (Mesylate)

The final step involves converting the free hydroxyl group at position 5 into a methanesulfonate ester. This is typically done by reacting the free 5-OH with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine or pyridine at low temperatures to avoid side reactions. The mesylate group is a good leaving group, making this compound useful for further nucleophilic substitution or elimination reactions.

Purification and Characterization

After each step, purification is generally performed by chromatographic techniques such as silica gel column chromatography. The final compound is characterized by NMR spectroscopy (¹H, ¹³C), mass spectrometry, and elemental analysis to confirm the structure and purity.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Selective acetylation (1,2-OH) | Ac2O, pyridine, DMAP catalyst, 0–25 °C | 85–90 | Regioselective acetylation |

| Benzylation (3-OH) | BnBr, NaH or K2CO3, DMF, 0–25 °C | 80–88 | Stable benzyl ether formation |

| 4-C-(Phenylmethoxy)methylation | Phenylmethoxy methyl reagent, Lewis acid | 70–80 | Requires careful control of stereochemistry |

| Mesylation (5-OH) | MsCl, Et3N or pyridine, 0–5 °C | 75–85 | Avoids elimination side reactions |

These yields are typical for well-optimized laboratory syntheses and may vary depending on scale and specific conditions.

Research Findings and Methodological Insights

- The selective protection strategy is crucial to avoid undesired side reactions and to maintain the stereochemical integrity of the sugar ring.

- The benzylation step is favored under mild basic conditions to prevent acetyl group cleavage.

- Introduction of the phenylmethoxy methyl group at the 4-C position often requires Lewis acid catalysis (e.g., trimethylsilyl triflate) to activate the sugar ring and promote regioselective substitution.

- Mesylation is performed at low temperature to minimize elimination and rearrangement side reactions.

- The mesylate functionality at position 5 is a versatile handle for further synthetic transformations, including nucleophilic displacement to introduce other substituents or to form glycosidic linkages.

- Analytical data such as NMR chemical shifts and coupling constants confirm the successful installation of each protecting group and substituent, with characteristic signals for acetyl methyl protons (~2.0 ppm), benzyl methylene protons (~4.5–5.0 ppm), and aromatic protons of the phenylmethoxy group (~7.2–7.4 ppm).

Summary Table of Preparation Steps

| Step No. | Transformation | Key Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Selective acetylation of 1,2-OH | Acetic anhydride, pyridine, DMAP | Protect 1,2-hydroxyl groups |

| 2 | Benzylation of 3-OH | Benzyl bromide, NaH/K2CO3, DMF | Protect 3-hydroxyl as benzyl ether |

| 3 | Introduction of 4-C-(phenylmethoxy)methyl | Phenylmethoxy methyl reagent, Lewis acid | Functionalize 4-C position |

| 4 | Mesylation of 5-OH | Methanesulfonyl chloride, Et3N/pyridine | Convert 5-OH to mesylate |

Chemical Reactions Analysis

Types of Reactions

1,2-Di-O-acetyl-3-O-benzyl-4-C-(phenylmethoxy)methyl-L-Lyxofuranose 5-methanesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to remove protective groups or modify the structure.

Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium azide and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Synthetic Organic Chemistry

1,2-Di-O-acetyl-3-O-benzyl-4-C-(phenylmethoxy)methyl-L-Lyxofuranose 5-methanesulfonate is utilized as a glycosyl donor in glycosylation reactions. It has been shown to participate in stereoselective glycosylation processes, allowing for the construction of complex carbohydrates. This is particularly useful in the synthesis of oligosaccharides and glycoconjugates, which are important for studying carbohydrate-protein interactions .

Biological Studies

This compound serves as a probe in biological studies, particularly in the investigation of glycosyltransferases—enzymes that catalyze the transfer of sugar moieties to substrates. It has been employed to explore the biosynthesis pathways of polysaccharides in bacteria and to identify potential inhibitors of glycosyltransferases . The ability to modify its structure allows researchers to tailor it for specific interactions with enzymes involved in carbohydrate metabolism.

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been explored for their potential therapeutic applications. The methanesulfonate group can enhance the bioavailability of drugs by improving solubility and absorption profiles. Research has indicated that compounds derived from this structure may exhibit anti-cancer properties when used in combination therapies targeting specific cancer cell pathways .

Case Study 1: Glycosylation Efficiency

A study demonstrated that using 1,2-Di-O-acetyl-3-O-benzyl-4-C-(phenylmethoxy)methyl-L-Lyxofuranose 5-methanesulfonate as a donor resulted in high yields of desired glycosides with excellent stereoselectivity. The researchers optimized reaction conditions and reported yields exceeding 90% for specific target compounds .

Case Study 2: Inhibition of Glycosyltransferases

In another investigation, this compound was utilized to identify inhibitors of bacterial glycosyltransferases involved in capsule biosynthesis. The study highlighted its effectiveness as a tool for screening potential inhibitors that could lead to new antibacterial therapies .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Synthetic Organic Chemistry | Used as a glycosyl donor | High stereoselectivity; yields >90% |

| Biological Studies | Probe for glycosyltransferase research | Identified enzyme inhibitors |

| Medicinal Chemistry | Potential anti-cancer agent | Improved bioavailability; combination therapies |

Mechanism of Action

The exact mechanism of action of 1,2-Di-O-acetyl-3-O-benzyl-4-C-(phenylmethoxy)methyl-L-Lyxofuranose 5-methanesulfonate is not fully understood. it is believed to interfere with viral replication by inhibiting specific enzymes or pathways essential for the virus’s life cycle.

Comparison with Similar Compounds

3,5-Dideoxy-α-L-lyxofuranose (31)

- Structure: Derived from 3-Deoxy-1,2-O-isopropylidene-5-mesyl-α-L-lyxofuranose, this compound lacks hydroxyl groups at positions 3 and 5 and features an isopropylidene group .

- Synthesis : Requires elevated temperatures (100°C) and yields only 6.6% after flash chromatography, indicating instability compared to the target compound .

- Reactivity : The absence of acetyl and benzyl groups reduces steric protection, making it less suitable for multi-step synthetic pathways.

5-O-tert-Butyldiphenylsilyl-3-C-(5-O-tert-butyldiphenylsilyl-1,2-O-isopropylidene-β-L-threo-pentofuranos-3-ulose-4-yl)-1,2-O-isopropylidene-β-L-lyxofuranose (1a/1b)

- Structure : Contains bulky tert-butyldiphenylsilyl (TBDPS) and isopropylidene groups instead of acetyl/benzyl groups .

- Applications : Used in stereoselective glycosylation reactions. The TBDPS group offers superior thermal stability but complicates deprotection steps compared to the target compound’s acetyl groups .

4-(Methanesulfonyloxymethyl)-1,2-O-diacetoxy-3,5-O-dibenzyl-alpha-D-erythro-pentofuranose

- Structure : A diastereomer with a D-erythro configuration, differing in stereochemistry at C3 and C4 .

- Reactivity: The erythro configuration alters nucleophilic substitution kinetics, making it less favorable for L-sugar-based drug synthesis compared to the L-lyxofuranose derivative .

Physicochemical and Functional Comparisons

Research Implications

- Pharmaceuticals : The compound’s stability and reactivity profile make it ideal for synthesizing antiviral or anticancer nucleoside analogs.

- Limitations : Lack of published melting/boiling point data (see ) complicates process optimization compared to well-characterized analogs like TBDPS derivatives .

Biological Activity

1,2-Di-O-acetyl-3-O-benzyl-4-C-(phenylmethoxy)methyl-L-Lyxofuranose 5-methanesulfonate is a complex glycoside derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure characterized by multiple functional groups that contribute to its biological properties. The synthesis of this compound typically involves several steps, including the protection of hydroxyl groups and the introduction of the benzyl and methanesulfonate moieties.

Synthesis Overview

- Protection of Hydroxyl Groups : The hydroxyl groups on the sugar backbone are protected using acetyl groups.

- Benzylation : A benzyl group is introduced at the 3-position through a nucleophilic substitution reaction.

- Methanesulfonate Formation : The final step involves converting the hydroxyl group at the 5-position into a methanesulfonate, enhancing the compound's reactivity.

The biological activity of 1,2-Di-O-acetyl-3-O-benzyl-4-C-(phenylmethoxy)methyl-L-Lyxofuranose 5-methanesulfonate is attributed to its interaction with various biological targets:

- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication by interfering with viral enzymes.

- Antitumor Properties : Research indicates potential cytotoxic effects against cancer cell lines, possibly through apoptosis induction.

- Enzyme Inhibition : The methanesulfonate group may enhance binding affinity to specific enzymes, leading to inhibition of their activity.

Case Studies and Research Findings

- Antiviral Studies : A study demonstrated that derivatives similar to this compound exhibit significant antiviral activity against herpes simplex virus (HSV) by inhibiting viral DNA polymerase .

- Cytotoxicity Assays : In vitro assays revealed that this compound showed selective cytotoxicity against certain cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications .

- Enzyme Interaction : Investigations into enzyme kinetics revealed that the compound acts as a competitive inhibitor for specific glycosidases, suggesting its utility in modulating metabolic pathways .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for high yield and purity in carbohydrate chemistry?

- Methodology : Optimize reaction conditions (temperature, solvent, catalyst) using process control simulations to identify ideal parameters . Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios of acetyl and benzyl protecting groups. Use kinetic studies to determine rate-limiting steps, such as the methanesulfonate group introduction. Purify intermediates via column chromatography (silica gel, gradient elution) to minimize side products .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodology : Employ a combination of:

- Liquid-liquid extraction : Separate polar byproducts using dichloromethane/water phases.

- Flash chromatography : Use silica gel with hexane/ethyl acetate gradients for intermediate purification.

- Crystallization : Optimize solvent systems (e.g., ethanol/water) for final recrystallization to enhance purity .

Q. How should researchers characterize the stereochemical integrity of this compound?

- Methodology :

- NMR spectroscopy : Analyze - and -NMR for acetyl ( ppm), benzyl ( ppm), and methanesulfonate ( ppm) groups. Use 2D experiments (COSY, HSQC) to confirm furanose ring conformation .

- X-ray crystallography : Resolve crystal structures to verify the L-lyxofuranose configuration and substituent positions .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Accelerated stability studies : Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS at intervals (0, 7, 14 days).

- Kinetic modeling : Calculate degradation rate constants () and activation energy () using the Arrhenius equation .

- Data Interpretation : Identify hydrolytic cleavage sites (e.g., acetyl or benzyl groups) through mass fragmentation patterns.

| Condition (pH/Temp) | Degradation Rate (, day) | Major Degradation Pathway |

|---|---|---|

| pH 2, 60°C | 0.15 | Methanesulfonate hydrolysis |

| pH 7, 40°C | 0.03 | Benzyl group oxidation |

Q. How can researchers resolve contradictions in reported spectral data for this compound?

- Methodology :

- Comparative analysis : Compile published -NMR data and identify discrepancies in chemical shifts (e.g., solvent effects or impurities).

- Reproducibility testing : Synthesize the compound under standardized conditions and validate spectra against certified reference materials .

Q. What role does this compound play in glycosylation reactions for oligosaccharide synthesis?

- Methodology :

- Mechanistic studies : Use -labeling to track nucleophilic substitution at the 5-methanesulfonate group during glycosidic bond formation.

- Substrate screening : Test reactivity with diverse acceptors (e.g., hydroxylamines, thiols) to evaluate regioselectivity .

Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?

- Methodology :

- Molecular docking : Predict binding affinities to target enzymes (e.g., glycosyltransferases) using AutoDock Vina.

- ADMET prediction : Use QikProp or SwissADME to assess solubility, logP, and metabolic stability of derivatives .

- Validation : Synthesize top-scoring derivatives and compare in vitro/in vivo performance with predictions.

Methodological Considerations

- Data Analysis : For kinetic or stability studies, apply linear regression and ANOVA to assess significance of variables (e.g., pH, temperature) .

- Theoretical Framework : Link experimental findings to carbohydrate chemistry principles (e.g., anomeric effect, protecting group strategies) to guide hypothesis generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.